An In-Depth Technical Guide to 5-Chloropyridine-2-thiol: Properties, Structure, and Applications
An In-Depth Technical Guide to 5-Chloropyridine-2-thiol: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Chloropyridine-2-thiol (CAS No: 40771-41-3), a versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. This document delves into the compound's fundamental chemical and physical properties, its structural characteristics with a focus on the influential thione-thiol tautomerism, and its reactivity. Furthermore, this guide outlines detailed synthetic protocols and explores its applications as a key intermediate in the development of pharmaceutical agents. This resource is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
5-Chloropyridine-2-thiol, also known by its tautomeric name 5-chloro-1H-pyridine-2-thione, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique structural features, including a reactive thiol group, a pyridine ring, and a chloro substituent, make it a valuable precursor for the synthesis of a wide array of more complex molecules. Particularly in the pharmaceutical industry, it serves as a crucial building block for the development of various therapeutic agents.[1][2] This guide aims to provide a detailed exploration of its chemical properties, structural nuances, synthesis, and reactivity, thereby serving as a valuable resource for scientists leveraging this compound in their research and development endeavors.
Physicochemical Properties
5-Chloropyridine-2-thiol is typically a solid at room temperature, with some sources describing it as a colorless to pale yellow substance with a pungent odor.[1][3] It exhibits solubility in a range of organic solvents but is insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Chloropyridine-2-thiol
| Property | Value | Source(s) |
| CAS Number | 40771-41-3 | [2][4] |
| Molecular Formula | C₅H₄ClNS | [2][4] |
| Molecular Weight | 145.61 g/mol | [2][4] |
| Appearance | Solid | |
| Melting Point | 187-192 °C | |
| Boiling Point | 215 °C (Predicted) | [3] |
| pKa | 8.09 ± 0.40 (Predicted) | [2] |
| Solubility | Soluble in organic solvents; Insoluble in water | [1] |
| InChIKey | FNXPASNYGUMVGZ-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC(=S)NC=C1Cl | [4] |
Molecular Structure and Tautomerism
A critical aspect of the chemistry of 5-Chloropyridine-2-thiol is its existence as a pair of tautomers: the thiol form (5-chloropyridine-2-thiol) and the thione form (5-chloro-1H-pyridine-2-thione). This equilibrium is a common feature of 2- and 4-mercaptopyridines.[5]
Caption: Thiol-thione tautomerism of 5-Chloropyridine-2-thiol.
The position of this equilibrium is significantly influenced by the surrounding environment. In the gas phase and in nonpolar solvents, the thiol form tends to be more stable. Conversely, in polar solvents and in the solid state, the thione form is generally the predominant tautomer.[1][5] This solvent-dependent equilibrium is crucial for understanding the reactivity of the molecule, as the nucleophilic character of the sulfur and nitrogen atoms differs between the two forms.
Spectroscopic Characterization
4.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atom and the tautomeric equilibrium. In the thione form, a broad signal for the N-H proton would also be expected. For the parent compound, 2-pyridinethione, proton signals are observed in the aromatic region, with a significantly downfield-shifted and broad N-H proton signal around 13.5 ppm in DMSO-d₆.[6]
4.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The carbon atom attached to the sulfur (C2) is expected to have a chemical shift significantly influenced by the tautomeric equilibrium, appearing as a C=S in the thione form at a downfield position (typically >175 ppm). The chemical shifts for the other ring carbons will be consistent with a substituted pyridine system. For pyridine itself, the carbon chemical shifts are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[7] The presence of the chloro and thiol/thione groups will cause further shifts.
4.3. FTIR Spectroscopy
The infrared spectrum provides key information about the functional groups present. A crucial feature would be the C=S stretching vibration, which indicates the presence of the thione tautomer, typically appearing in the region of 1100-1250 cm⁻¹. The N-H stretching of the thione form would be observed as a broad band in the 3100-3400 cm⁻¹ region. The S-H stretch of the thiol form, if present, is a weak band typically found around 2550-2600 cm⁻¹.[8] Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. For the related compound 5-nitropyridine-2-thiol, characteristic peaks for the aromatic amine stretching are observed at 1589, 1495, 1443, and 1267 cm⁻¹.[9]
4.4. Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (145.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom (a small M+2 peak) would be expected.[10] Fragmentation would likely involve the loss of the chlorine atom, the thiol/thione group, and potentially cleavage of the pyridine ring.
Synthesis and Reactivity
5.1. Synthesis
A common synthetic route to 2-mercaptopyridines involves the reaction of the corresponding chloropyridine with a source of sulfur. For example, 2-mercaptopyridine can be synthesized from 2-chloropyridine and thiourea.[11] A plausible synthesis for 5-Chloropyridine-2-thiol could start from 2-amino-5-chloropyridine.[12] A general protocol is outlined below.
Protocol 1: Synthesis of 5-Chloropyridine-2-thiol from 2-Amino-5-chloropyridine (Conceptual)
-
Step 1: Diazotization. 2-Amino-5-chloropyridine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperature to form the corresponding diazonium salt.
-
Step 2: Sandmeyer-type reaction. The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the desired thiol.
Caption: Conceptual synthetic pathway to 5-Chloropyridine-2-thiol.
5.2. Reactivity
The reactivity of 5-Chloropyridine-2-thiol is dominated by the nucleophilic character of the sulfur atom, particularly in its thiolate form.
5.2.1. S-Alkylation
The thiol group can be readily alkylated by reaction with alkyl halides in the presence of a base. This is a common strategy to introduce various side chains and build more complex molecular scaffolds.
Protocol 2: General Procedure for S-Alkylation
-
Dissolve 5-Chloropyridine-2-thiol in a suitable solvent (e.g., DMF, acetonitrile, or ethanol).
-
Add a base (e.g., potassium carbonate, sodium hydride, or triethylamine) to deprotonate the thiol and form the more nucleophilic thiolate.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Caption: General workflow for the S-alkylation of 5-Chloropyridine-2-thiol.
5.2.2. Oxidation to Disulfide
Thiols are susceptible to oxidation, and 5-Chloropyridine-2-thiol can be oxidized to form the corresponding disulfide, 2,2'-dithiobis(5-chloropyridine). This reaction can be achieved using a variety of oxidizing agents, including air in the presence of a catalyst, or reagents like hydrogen peroxide or iodine.[13] This disulfide itself can be a useful reagent in biochemistry, for example, in the study of protein thiols.
Applications in Drug Development
5-Chloropyridine-2-thiol and its derivatives are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs).
6.1. Proton Pump Inhibitors (PPIs)
One notable application is in the synthesis of proton pump inhibitors, such as Tenatoprazole.[14] These drugs are used to treat acid-related disorders of the stomach. The imidazopyridine core of Tenatoprazole is often constructed using intermediates derived from substituted pyridines, and the thioether linkage is a key structural feature.
6.2. Angiotensin II Receptor Blockers (ARBs)
While not definitively established in the provided search results for 5-chloropyridine-2-thiol specifically, related pyridine thiol derivatives are utilized in the synthesis of antihypertensive drugs like Telmisartan.[1][5] These complex heterocyclic molecules often require versatile building blocks for their multi-step synthesis.
Safety and Handling
5-Chloropyridine-2-thiol is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
5-Chloropyridine-2-thiol is a valuable and versatile heterocyclic compound with a rich chemistry stemming from its thione-thiol tautomerism and the reactivity of its functional groups. Its importance as a building block in the synthesis of pharmaceuticals, particularly proton pump inhibitors, underscores its significance in medicinal chemistry. This guide has provided a detailed overview of its properties, structure, synthesis, and reactivity, offering a solid foundation for researchers and scientists working with this compound. Further investigations into its coordination chemistry and the development of new synthetic methodologies will undoubtedly continue to expand its utility in various scientific disciplines.
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Figure 1: Thiol-Thione Tautomerism.
